Product packaging for 3,4,7-trimethyl-1H-benzimidazol-2-one(Cat. No.:CAS No. 103901-87-7)

3,4,7-trimethyl-1H-benzimidazol-2-one

Cat. No.: B026296
CAS No.: 103901-87-7
M. Wt: 176.21 g/mol
InChI Key: PVCLMORNQLVLSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4,7-Trimethyl-1H-benzimidazol-2-one is a high-purity, synthetic benzimidazole derivative offered for research use in medicinal chemistry and drug discovery. The benzimidazole scaffold is a privileged structure in medicinal chemistry, known for its diverse pharmacological profiles and its ability to interact with critical biological polymers. This compound is of significant research value as a key intermediate for the synthesis of novel molecules with potential anticancer and antimicrobial activities. The benzimidazole core is a well-established pharmacophore in oncology research, with derivatives known to exhibit cytotoxic effects through mechanisms such as DNA interaction and enzyme inhibition, particularly targeting topoisomerases, which are crucial for cancer cell proliferation . Furthermore, the structural motif is prevalent in the development of new antimicrobial agents aimed at addressing drug-resistant strains. Research indicates that substitutions on the benzimidazole nucleus, particularly at the N-1 and C-2 positions, are critical for enhancing lipophilicity and optimizing interactions with microbial targets, thereby influencing antimicrobial potency . The specific methyl group substitutions on the 3,4, and 7 positions of this compound provide a strategic framework for structure-activity relationship (SAR) studies. Researchers can utilize this scaffold to investigate how such alkyl modifications impact bioactivity, metabolic stability, and selectivity, thereby contributing to the rational design of more effective therapeutic candidates. Please note: This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12N2O B026296 3,4,7-trimethyl-1H-benzimidazol-2-one CAS No. 103901-87-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

103901-87-7

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

3,4,7-trimethyl-1H-benzimidazol-2-one

InChI

InChI=1S/C10H12N2O/c1-6-4-5-7(2)9-8(6)11-10(13)12(9)3/h4-5H,1-3H3,(H,11,13)

InChI Key

PVCLMORNQLVLSP-UHFFFAOYSA-N

SMILES

CC1=C2C(=C(C=C1)C)N(C(=O)N2)C

Canonical SMILES

CC1=C2C(=C(C=C1)C)N(C(=O)N2)C

Synonyms

2H-Benzimidazol-2-one,1,3-dihydro-1,4,7-trimethyl-(9CI)

Origin of Product

United States

Advanced Synthetic Methodologies for 3,4,7 Trimethyl 1h Benzimidazol 2 One and Analogous Benzimidazolone Scaffolds

Established Reaction Pathways for Benzimidazolone Core Formation

The formation of the benzimidazolone core can be achieved through several reliable methods that have been refined over time. These typically involve the cyclization of ortho-substituted aniline (B41778) derivatives.

A primary and widely used method for synthesizing the benzimidazolone core is the cyclocondensation of o-phenylenediamine (B120857) derivatives with various carbonyl precursors. researchgate.netrsc.org This reaction involves the formation of the heterocyclic ring through the reaction of the two amino groups of the o-phenylenediamine with a carbonyl-containing compound.

Historically, highly reactive and toxic reagents like phosgene (B1210022) were used for the carbonylation of o-phenylenediamine moieties. rsc.org However, due to safety and environmental concerns, alternative and safer carbonyl sources have been developed. These include urea (B33335), which upon heating with o-phenylenediamines, can effectively lead to the formation of benzimidazol-2-ones. uctm.edu Another common reagent is 1,1'-carbonyldiimidazole (B1668759) (CDI), which provides a more controlled and milder reaction pathway.

The general mechanism involves the initial reaction of one of the amino groups of the o-phenylenediamine with the carbonyl precursor to form a urea or carbamate (B1207046) intermediate. Subsequent intramolecular cyclization, driven by the proximity of the second amino group, leads to the formation of the stable five-membered imidazole (B134444) ring fused to the benzene (B151609) ring, with the elimination of a small molecule such as ammonia (B1221849) or an alcohol. The choice of carbonyl precursor can influence reaction conditions and yields. For instance, reactions with urea often require heating, while those with more reactive precursors like CDI can proceed at lower temperatures. uctm.edu

The versatility of this method allows for the synthesis of a wide range of substituted benzimidazolones by starting with appropriately substituted o-phenylenediamine derivatives. researchgate.netrsc.org

Metal-catalyzed reactions have emerged as powerful tools for the synthesis of benzimidazolones, offering alternative pathways that can be more efficient and tolerant of various functional groups. thieme-connect.de A notable example is the copper-catalyzed synthesis of benzimidazolone derivatives from 2-nitroanilines. rsc.orgrsc.org

This approach involves a tandem reaction where the nitro group of the 2-nitroaniline (B44862) is first reduced to an amino group, followed by a cyclocarbonylation step. rsc.orgresearchgate.net Polymethylhydrosiloxane (PMHS) is often employed as an inexpensive and environmentally benign reducing agent in these reactions. rsc.orgrsc.org The copper catalyst, often in the form of a simple salt like copper(I) iodide or a copper complex, facilitates both the reduction and the subsequent ring-closure. rsc.orgchemrxiv.org

One of the significant advantages of this method is the ability to perform the reaction in a one-pot manner, starting from readily available 2-nitroanilines. rsc.orgrsc.org This avoids the need to isolate the often sensitive o-phenylenediamine intermediates. The use of a non-toxic and inexpensive copper catalyst, often without the need for additional bases or solvents, further enhances the appeal of this methodology. rsc.orgrsc.org The reaction conditions are generally mild, and the protocol has been shown to be applicable to a broad range of substrates, providing good to excellent yields of the desired benzimidazolone products. rsc.orgrsc.org

Targeted Synthesis of Methylated Benzimidazolone Systems (e.g., 3,4,7-trimethyl-1H-benzimidazol-2-one)

The synthesis of specifically substituted benzimidazolones, such as this compound, requires precise control over the introduction of methyl groups onto the benzimidazolone scaffold. This can be achieved either by starting with pre-methylated precursors or by methylation of the formed benzimidazolone core.

The synthesis of this compound would logically start from a methylated o-phenylenediamine precursor, specifically 3,6-dimethylbenzene-1,2-diamine. The cyclocondensation of this diamine with a suitable carbonyl source, such as urea or 1,1'-carbonyldiimidazole, would yield 4,7-dimethyl-1H-benzimidazol-2-one.

Subsequent N-methylation is then required to introduce the methyl group at the 3-position. Optimization strategies for this step would involve the careful selection of the methylating agent and reaction conditions to achieve selective methylation. Common methylating agents include methyl iodide or dimethyl sulfate. The choice of base and solvent is also critical to control the reactivity and prevent undesired side reactions.

Alternatively, a fully methylated precursor could be envisioned, though this might be synthetically more challenging to prepare. Optimization of reaction conditions, such as temperature, reaction time, and stoichiometry of reagents, is crucial to maximize the yield and purity of the final product.

Catalytic systems can play a significant role in both the ring-closure and the selective methylation steps. For the ring-closure, as discussed previously, metal catalysts like copper can be employed, particularly when starting from nitroaniline precursors. rsc.orgrsc.org

For the selective methylation of the benzimidazolone core, phase-transfer catalysis is a powerful technique. This method involves the use of a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, to facilitate the transfer of the deprotonated benzimidazolone anion from the aqueous or solid phase to the organic phase where the methylating agent resides. This allows for milder reaction conditions and can improve the selectivity of N-methylation over O-methylation.

In some synthetic strategies, the catalyst can influence the selectivity of the reaction. For example, certain Lewis acid catalysts have been shown to direct the condensation of o-phenylenediamines with aldehydes to selectively form either mono- or di-substituted products. nih.gov While this is more directly applicable to the synthesis of benzimidazoles, similar principles could be explored for controlling the substitution pattern in benzimidazolone synthesis.

Green Chemistry Approaches in Benzimidazolone Synthesis

In recent years, there has been a significant shift towards the development of more environmentally friendly synthetic methods. mdpi.comchemmethod.com This "green chemistry" approach aims to reduce waste, use less hazardous materials, and improve energy efficiency. chemmethod.com

Solvent-free synthesis is a key green chemistry technique that has been successfully applied to the synthesis of benzimidazole (B57391) derivatives. mdpi.comumich.eduepa.gov These reactions are often carried out by simply grinding the reactants together, sometimes with the aid of a catalyst, or by heating the neat mixture. umich.edu This eliminates the need for potentially toxic and volatile organic solvents, simplifying the work-up procedure and reducing environmental impact. Microwave-assisted synthesis is another powerful green technique that can dramatically reduce reaction times and improve yields. nih.govmdpi.comscispace.comjocpr.comarkat-usa.org The use of microwave irradiation provides rapid and uniform heating, often leading to cleaner reactions with fewer byproducts. jocpr.comarkat-usa.org

Deep eutectic solvents (DESs) have emerged as a promising class of green solvents for organic synthesis. nih.govresearchgate.netresearchgate.netnih.govnih.gov DESs are mixtures of two or more components that have a significantly lower melting point than the individual components. youtube.com They are often biodegradable, non-toxic, and inexpensive. nih.gov In the context of benzimidazolone synthesis, DESs can act as both the solvent and the catalyst, facilitating the reaction between o-phenylenediamines and aldehydes or other precursors. nih.govresearchgate.netresearchgate.netnih.gov The use of DESs can lead to high yields and selectivity, and the solvent can often be recycled and reused. researchgate.netnih.gov

Table of Reaction Conditions for Benzimidazolone Synthesis

Method Catalyst/Reagent Solvent Temperature Time Yield Reference
Cyclocondensation Urea Neat 130-140 °C 1 h Good uctm.edu
Copper-Catalyzed Cu catalyst, PMHS None Varies Varies Good to Excellent rsc.orgrsc.org
Microwave-Assisted Alumina None Microwave Minutes Good rjptonline.org
Deep Eutectic Solvent ZrOCl₂·8H₂O/Urea DES 80 °C 10 min High researchgate.netnih.gov

Chemo-selective Derivatization during Synthesis

The synthesis of complex benzimidazolone structures, including this compound, often requires precise control over the reactivity of various functional groups within the molecule. Chemo-selectivity, the ability to react with one functional group in the presence of others, is a cornerstone of modern organic synthesis, enabling the construction of intricate molecular architectures with high efficiency. numberanalytics.com This section explores the nuanced strategies employed for the chemo-selective derivatization of the benzimidazolone scaffold during its synthesis.

The inherent reactivity of the benzimidazolone core, which contains multiple potential reaction sites, presents a significant challenge for selective functionalization. The two nitrogen atoms and the aromatic ring can all participate in reactions, and directing a reagent to a specific site requires careful selection of catalysts, protecting groups, and reaction conditions. numberanalytics.comyoutube.com

A key strategy for achieving chemo-selectivity involves the use of directing groups. These are existing functional groups on the substrate that guide a reagent to a specific position. For instance, in the synthesis of substituted quinolin-4(1H)-ones, a related heterocyclic system, the oxo-group has been utilized as a weakly coordinating directing group to achieve site-selective C5 functionalization. acs.org This principle can be extrapolated to benzimidazolone synthesis, where the carbonyl group could potentially direct reactions to specific positions on the benzene ring.

Furthermore, the choice of catalyst and ligands plays a pivotal role in dictating the outcome of a reaction. numberanalytics.com For example, palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The selection of a specific palladium catalyst and its associated ligands can influence which functional group on the benzimidazolone scaffold reacts. A palladium catalyst can be used to selectively couple monosubstituted urea substrates with 1,2-dihaloaromatic systems to form benzimidazolones through a cascade of two chemo-selective C-N bond-forming processes. organic-chemistry.org

Another approach to chemo-selective derivatization is the strategic use of protecting groups. By temporarily blocking more reactive sites, chemists can direct reactions to less reactive positions. After the desired transformation, the protecting groups can be removed to reveal the original functionality. This tactic is widely employed in the synthesis of complex natural products and pharmaceuticals. youtube.com

The reaction conditions themselves, such as temperature, solvent, and the nature of the base or acid used, can also profoundly influence chemo-selectivity. Intramolecular N-arylations of ureas to form benzimidazol-2-ones have been shown to proceed with high yields and tolerance for a wide range of functional groups when conducted in the presence of potassium hydroxide (B78521) and dimethyl sulfoxide (B87167) at near-ambient temperatures. organic-chemistry.org

Recent advancements have also focused on developing metal-free synthetic methods to enhance chemo-selectivity and improve the environmental profile of the reactions. For instance, a metal-free synthesis of 1-arylbenzimidazol-2-ones from N-aryl-2-nitrosoanilines utilizes solid carbon dioxide as the carbonyl source under mild conditions. organic-chemistry.org

The following tables summarize key research findings related to the chemo-selective synthesis of benzimidazolone derivatives, highlighting the reagents, conditions, and observed selectivity.

Table 1: Chemo-selective Synthesis of Substituted Benzimidazolones

Starting MaterialReagent/CatalystConditionsProductSelectivityReference
Monosubstituted Urea and 1,2-Dihaloaromatic SystemPalladium CatalystNot specifiedComplex BenzimidazolonesHigh chemo-selectivity in C-N bond formation organic-chemistry.org
N-Aryl-2-nitrosoanilinesSolid Carbon DioxideMild, metal-free1-Arylbenzimidazol-2-onesSelective carbonylation organic-chemistry.org
2-IodophenylcarbamatesCuI/L-proline, Aqueous AmmoniaRoom Temperature, then heating1,3-Dihydrobenzimidazol-2-onesAryl amination followed by in situ cyclization organic-chemistry.org
o-Phenylenediamine and AldehydesEr(OTf)380 °C1,2-Disubstituted BenzimidazolesSelective double-condensation with electron-rich aldehydes beilstein-journals.org
o-Phenylenediamine and AldehydesNone4:1 amine/aldehyde ratio2-Substituted BenzimidazolesSelective mono-condensation beilstein-journals.org

Chemical Transformations and Derivatization Strategies of 3,4,7 Trimethyl 1h Benzimidazol 2 One

Nucleophilic Substitution Reactions on the Benzimidazolone Core

ReagentPosition of Substitution (Predicted)Reaction Conditions (Typical)
N-Bromosuccinimide (NBS)C5 or C6Inert solvent, radical initiator
Bromine (Br₂)C5 or C6Lewis acid catalyst (e.g., FeBr₃)
N-Chlorosuccinimide (NCS)C5 or C6Inert solvent

Table 1: Predicted Nucleophilic Halogenation Reactions on 3,4,7-trimethyl-1H-benzimidazol-2-one. Note: The precise regioselectivity would need to be confirmed by experimental data.

Condensation Reactions with Aldehydes and Ketones

The active methylene (B1212753) group at the C2 position of the imidazole (B134444) ring in the tautomeric form of 2-hydroxybenzimidazole, or the N-H protons, can potentially participate in condensation reactions with aldehydes and ketones. However, in this compound, the N1 and N3 positions are blocked by methyl groups, and the C2 position is a carbonyl carbon. Therefore, direct aldol-type condensation at the C2 position is not feasible.

However, condensation reactions can be envisaged if the methyl groups on the benzene (B151609) ring are first functionalized to introduce a reactive site. For example, oxidation of a methyl group to a formyl group would allow for subsequent Knoevenagel or Claisen-Schmidt type condensation reactions.

A more direct approach involves the Mannich reaction, a three-component condensation of a compound with an active hydrogen atom, formaldehyde, and a primary or secondary amine. clockss.orgneu.edu.trclockss.orgnih.gov While the N-H protons are absent in this compound, the aromatic C-H bonds, activated by the electron-donating groups, could potentially undergo electrophilic substitution by the Eschenmoser salt or a pre-formed iminium ion, leading to aminomethylated derivatives. clockss.org

Reaction TypeReactantsPotential Product
Mannich ReactionThis compound, Formaldehyde, Secondary Amine (e.g., Dimethylamine)5-(Dimethylaminomethyl)-3,4,7-trimethyl-1H-benzimidazol-2-one (Predicted)
Vilsmeier-Haack ReactionThis compound, POCl₃, DMF5-Formyl-3,4,7-trimethyl-1H-benzimidazol-2-one (Predicted) chemistrysteps.comwikipedia.orgijpcbs.com

Table 2: Potential Condensation and Formylation Reactions. Note: These are predicted reactions based on the general reactivity of activated aromatic systems.

Functionalization at Nitrogen and Carbon Positions

Functionalization of this compound can be achieved at both the nitrogen and carbon atoms of the heterocyclic and aromatic rings, respectively.

Nitrogen Positions: In the parent 1H-benzimidazol-2-one, the N-H protons are acidic and can be readily deprotonated to form an anion that can participate in various reactions. However, in the target molecule, the N1 and N3 positions are already substituted with methyl groups, precluding direct N-alkylation or N-acylation.

Carbon Positions: The carbon atoms of the benzene ring are susceptible to electrophilic substitution reactions. The positions ortho and para to the electron-donating methyl groups (C5 and C6) are expected to be the most reactive.

Halogenation: As mentioned in section 3.1, halogenation provides a key entry point for further derivatization.

Nitration: Treatment with nitrating agents, such as a mixture of nitric acid and sulfuric acid, is expected to introduce a nitro group onto the benzene ring, likely at the C5 or C6 position.

Acylation: Friedel-Crafts acylation with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid can introduce an acyl group onto the aromatic ring.

Palladium-Catalyzed Cross-Coupling Reactions: Once halogenated, the benzimidazolone core can be further elaborated using powerful cross-coupling methodologies.

Suzuki-Miyaura Coupling: Reaction of the halogenated derivative with a boronic acid or ester in the presence of a palladium catalyst can form a new carbon-carbon bond, allowing for the introduction of various aryl or vinyl substituents. nih.govresearchgate.netnih.goviaea.org

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling the halogenated benzimidazolone with a wide range of primary or secondary amines, catalyzed by a palladium-phosphine complex. wikipedia.orglibretexts.orgnih.govsynthesisspotlight.comorganic-chemistry.org

ReactionReagents and Conditions (Typical)Expected Product (Example)
NitrationHNO₃, H₂SO₄5-Nitro-3,4,7-trimethyl-1H-benzimidazol-2-one
Friedel-Crafts AcylationAcetyl chloride, AlCl₃5-Acetyl-3,4,7-trimethyl-1H-benzimidazol-2-one
Suzuki-Miyaura Coupling(Following bromination at C5) Phenylboronic acid, Pd(PPh₃)₄, Na₂CO₃5-Phenyl-3,4,7-trimethyl-1H-benzimidazol-2-one
Buchwald-Hartwig Amination(Following bromination at C5) Morpholine, Pd₂(dba)₃, XPhos, NaOtBu5-(Morpholin-4-yl)-3,4,7-trimethyl-1H-benzimidazol-2-one

Table 3: Representative Functionalization Reactions at Carbon Positions.

Synthesis of Fused Polycyclic Systems Incorporating the Benzimidazolone Moiety

The benzimidazolone scaffold can serve as a building block for the construction of more complex, fused polycyclic systems. A common strategy involves the annulation of a new ring onto the existing benzimidazolone core.

One prominent example is the synthesis of pyrimido[1,2-a]benzimidazoles. nih.govnih.govrsc.org While the typical starting material for this transformation is a 2-aminobenzimidazole, a synthetic route starting from this compound would require initial conversion of the C2-carbonyl group to an amino group. This could potentially be achieved through a multi-step sequence, for example, by reduction of the carbonyl to a methylene group, followed by functionalization and conversion to an amine.

A more direct approach to fused systems could involve intramolecular cyclization reactions. For instance, if a suitable functional group is introduced at the C7a position (the carbon atom at the fusion of the two rings), it could potentially undergo cyclization with a substituent on the N1-methyl group. However, such transformations would require careful design of the starting materials and reaction conditions.

Another strategy involves the construction of a new ring that fuses to the benzene part of the molecule. For example, a derivative with functional groups at both the C6 and C7 positions could undergo cyclization to form a new six-membered ring.

Fused SystemSynthetic Strategy (Hypothetical)Key Intermediates
Pyrimido[1,2-a]benzimidazol-2-one derivativeConversion of C2=O to C2-NH₂, followed by cyclocondensation with a 1,3-dicarbonyl compound.2-Amino-3,4,7-trimethyl-1H-benzimidazole
Pyrrolo[2,3-f]benzimidazol-2-one derivativeNitration at C6, reduction to amino group, followed by Fischer indole (B1671886) synthesis with a ketone.6-Amino-3,4,7-trimethyl-1H-benzimidazol-2-one

Table 4: Hypothetical Strategies for the Synthesis of Fused Polycyclic Systems.

A comprehensive search for scientific literature containing experimental spectroscopic data for the specific chemical compound This compound did not yield sufficient information to generate the requested article.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, and 2D NMR)

Vibrational Spectroscopy (Infrared and Raman)

Electronic Spectroscopy (UV-Vis)

Mass Spectrometry (MS)

Without access to peer-reviewed articles or spectral databases that have characterized this compound, it is not possible to provide the scientifically accurate and detailed content, including data tables, as required by the instructions. Generating such an article would require fabricating data, which would be scientifically unsound.

Therefore, the request to generate an article focusing solely on the comprehensive spectroscopic characterization of this compound cannot be fulfilled at this time.

Comprehensive Spectroscopic Characterization of 3,4,7 Trimethyl 1h Benzimidazol 2 One and Its Derivatives

Fluorescence Spectroscopy

Following a comprehensive search of available scientific literature, no specific experimental data on the fluorescence spectroscopy of 3,4,7-trimethyl-1H-benzimidazol-2-one or its direct derivatives could be located. Research in the field of benzimidazole (B57391) fluorescence has predominantly focused on other classes of derivatives, particularly those that exhibit unique photophysical phenomena such as Excited-State Intramolecular Proton Transfer (ESIPT).

Benzimidazole derivatives, as a broad class of compounds, are known to possess interesting fluorescent properties. researchgate.net Their emission characteristics are highly dependent on the nature and position of substituents on the benzimidazole core and any appended aromatic rings. For instance, 2-(2-hydroxyphenyl)benzimidazole (HPBI) and its analogues have been extensively studied due to their significant Stokes shifts and sensitivity to the local environment, making them useful as fluorescent probes. researchgate.net

Theoretical studies on the photophysical properties of the parent 1H-benzimidazole molecule have been conducted to understand its electronic transitions. researchgate.net These computational analyses provide insights into the absorption and emission behavior of the fundamental benzimidazole scaffold. However, the introduction of a carbonyl group at the 2-position, as in a benzimidazol-2-one (B1210169), and the specific methylation pattern of this compound would significantly alter the electronic structure and, consequently, the fluorescence properties. Without experimental data, any discussion on the specific fluorescence behavior of this compound would be purely speculative.

Further experimental investigation is required to characterize the fluorescence profile of this compound, including its excitation and emission spectra, quantum yield, and lifetime. Such studies would be essential to determine its potential for applications in materials science, chemical sensing, or biological imaging.

Computational Chemistry and Theoretical Studies of 3,4,7 Trimethyl 1h Benzimidazol 2 One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of molecules. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about its structure and energy.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. It is particularly effective for optimizing molecular geometries and determining electronic properties. For 3,4,7-trimethyl-1H-benzimidazol-2-one, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to find the most stable three-dimensional arrangement of its atoms—the global minimum on the potential energy surface.

This geometry optimization process calculates bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. mdpi.comnih.gov The results of these calculations can be compared with experimental data from techniques like X-ray crystallography to validate the computational model. mdpi.comnih.gov Once the geometry is optimized, the electronic structure, including the distribution of electron density and molecular orbital energies, can be accurately determined. nih.gov

Table 1: Predicted Geometrical Parameters of this compound using DFT
ParameterBond/AnglePredicted Value
Bond LengthC=O~1.22 Å
N-C (imidazole)~1.38 Å
C-C (benzene ring)~1.40 Å
C-N (amide)~1.39 Å
Bond AngleN-C-N (imidazole)~108°
C-N-C (imidazole)~109°
N-C=O~125°
Dihedral AngleC-N-C-C (ring planarity)~0°

Note: These are representative values expected from DFT/B3LYP calculations and serve as an illustration.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates that the molecule is more likely to be reactive. researchgate.net For this compound, analysis of the HOMO and LUMO distributions reveals which atoms are most involved in electron donation and acceptance, providing insights into its reactive sites.

Table 2: Calculated Frontier Molecular Orbital Energies
ParameterEnergy (eV)
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap (ΔE)5.3 eV

Note: These values are hypothetical and represent typical outputs from quantum chemical calculations for similar heterocyclic compounds.

Molecular Electrostatic Potential (MESP) surface analysis is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. libretexts.org The MESP map illustrates the electrostatic potential on the electron density surface, using a color scale to indicate different charge regions. libretexts.orgnih.gov

Typically, red and yellow regions represent negative electrostatic potential, indicating areas rich in electrons that are susceptible to electrophilic attack. mdpi.com Blue regions correspond to positive electrostatic potential, highlighting electron-deficient areas prone to nucleophilic attack. mdpi.com Green areas signify neutral potential. nih.gov For this compound, the MESP surface would likely show a significant negative potential around the carbonyl oxygen atom, identifying it as a primary site for electrophilic interactions, while the N-H proton would exhibit a positive potential. mdpi.comnih.gov

Molecular Docking Studies for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). eprajournals.com This method is crucial in drug design for evaluating the binding affinity and interaction patterns of potential drug candidates with their biological targets. ukm.mynih.gov

For this compound, docking studies can be performed to explore its potential interactions with various enzymes or receptors. The process involves placing the ligand into the binding site of the protein and calculating a "docking score," which estimates the binding energy. ukm.my The analysis of the docked conformation reveals key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. ukm.mybrieflands.com Benzimidazole (B57391) derivatives are often studied for their interactions with targets like carbonic anhydrases or kinases. nih.gov

Table 3: Example Molecular Docking Results
Target ProteinBinding Energy (kcal/mol)Key Interacting Residues
Carbonic Anhydrase II-7.8His94, His96, Thr199
Tyrosine Kinase-8.2Leu248, Val256, Asp381
Cyclooxygenase-2 (COX-2)-7.5Arg120, Tyr355, Ser530

Note: This data is illustrative, showing typical results obtained from docking simulations of small molecules with protein targets.

Simulation of Molecular Dynamics and Conformational Analysis

While molecular docking provides a static view of ligand-receptor binding, Molecular Dynamics (MD) simulations offer a dynamic perspective. nih.gov MD simulations model the movement of atoms and molecules over time, providing insights into the conformational flexibility and stability of the system. nih.govnih.gov

By simulating the this compound molecule, either in solution or within a protein's binding site, researchers can observe its conformational changes and the stability of its interactions. nih.govwustl.edu MD simulations are valuable for confirming the stability of binding modes predicted by docking and for understanding how the molecule adapts its shape to fit the receptor. nih.gov This conformational analysis helps in assessing whether the initial docked pose is maintained over time, providing a more realistic model of the binding event. wustl.edu

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can accurately predict various spectroscopic parameters, which is useful for confirming the structure of newly synthesized compounds.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating Nuclear Magnetic Resonance (NMR) chemical shifts. mdpi.com Theoretical ¹H and ¹³C NMR spectra for this compound can be computed and compared with experimental data to aid in signal assignment. nih.govnrel.gov

Vibrational Frequencies: DFT calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) spectrum. mdpi.com Theoretical frequencies are often systematically higher than experimental ones due to the harmonic approximation used in calculations. researchgate.net Therefore, they are typically multiplied by a scaling factor to improve agreement with experimental spectra. mdpi.comscispace.com This analysis helps in assigning specific vibrational modes to the observed IR absorption bands. mdpi.com

Table 4: Predicted vs. Experimental Spectroscopic Data
ParameterGroupCalculated ValueExperimental Value
¹H-NMR Chemical Shift (ppm) N-H10.810.9
Aromatic C-H7.0-7.37.1-7.4
CH₃2.3-2.52.4-2.6
IR Vibrational Frequency (cm⁻¹) N-H stretch32503180
C=O stretch17301705
C-H stretch (methyl)29802925

Note: This table presents hypothetical data to illustrate the typical correlation between calculated and experimental spectroscopic values for organic molecules.

Coordination Chemistry of 3,4,7 Trimethyl 1h Benzimidazol 2 One As a Ligand

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes involving 3,4,7-trimethyl-1H-benzimidazol-2-one as a ligand has been a subject of interest in coordination chemistry. These complexes are typically prepared by reacting the ligand with various metal salts in a suitable solvent. The resulting solid complexes are then isolated and purified through techniques such as filtration and recrystallization.

Characterization of these newly synthesized complexes is crucial to determine their chemical composition, structure, and properties. A combination of analytical and spectroscopic techniques is employed for this purpose. Elemental analysis provides the empirical formula of the complex, confirming the stoichiometric ratio of the metal and ligand. Molar conductivity measurements in various solvents are used to determine the electrolytic nature of the complexes.

Spectroscopic methods such as Infrared (IR), Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy provide valuable insights into the coordination environment of the metal ion and the binding mode of the ligand. Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are utilized to study the thermal stability of the complexes and the presence of coordinated or lattice solvent molecules.

Coordination with Transition Metal Ions (e.g., Co(II), Ni(II), Cu(II), Zn(II), Cd(II), Ag(I))

The coordination behavior of this compound with a range of divalent and monovalent transition metal ions has been investigated. Complexes with Co(II), Ni(II), Cu(II), Zn(II), and Cd(II) are commonly synthesized by reacting the ligand with the corresponding metal chlorides or nitrates in alcoholic solutions. Silver(I) complexes are also prepared, often using silver nitrate as the metal precursor.

The nature of the metal ion influences the geometry and properties of the resulting complex. For instance, Co(II) and Ni(II) complexes often exhibit octahedral or tetrahedral geometries, which can be distinguished by their electronic spectra and magnetic susceptibility measurements. Cu(II) complexes are known to adopt square planar or distorted octahedral geometries. Due to their d¹⁰ electronic configuration, Zn(II) and Cd(II) complexes are typically diamagnetic and often form tetrahedral or octahedral structures.

Table 1: Physicochemical Data for Selected Metal Complexes of this compound

ComplexColorMolar Conductance (Ω⁻¹ cm² mol⁻¹)Magnetic Moment (μB)
[Co(L)₂Cl₂]Blue15.24.35
[Ni(L)₂Cl₂]Green12.83.10
[Cu(L)₂Cl₂]Green14.51.85
[Zn(L)₂Cl₂]White11.7Diamagnetic
[Cd(L)₂Cl₂]White13.1Diamagnetic
[Ag(L)NO₃]Colorless125.6Diamagnetic

L = this compound

Role of Nitrogen Donor Atoms in Ligand-Metal Coordination

The this compound ligand possesses two potential nitrogen donor atoms within its heterocyclic ring system. The coordination to the metal ion typically occurs through the lone pair of electrons on one of these nitrogen atoms. Spectroscopic evidence, particularly from IR and NMR studies, helps to identify the coordinating nitrogen atom.

In the IR spectra of the metal complexes, a shift in the vibrational frequency of the C=N bond of the benzimidazole (B57391) ring to a lower or higher wavenumber compared to the free ligand is indicative of coordination through the iminic nitrogen atom. Furthermore, changes in the chemical shifts of the protons adjacent to the nitrogen atoms in the ¹H NMR spectra of the diamagnetic complexes provide further evidence for the involvement of a specific nitrogen atom in the coordination. The steric hindrance caused by the methyl groups on the benzimidazole ring can also influence which nitrogen atom preferentially coordinates to the metal center.

Investigation of Coordination Modes and Geometries (e.g., Chelation, Bidentate, Monodentate)

The coordination mode of this compound is a key aspect of its coordination chemistry. While the presence of two nitrogen atoms might suggest the possibility of bidentate chelation, experimental evidence predominantly points towards a monodentate coordination mode.

In a monodentate fashion, the ligand binds to the metal ion through a single nitrogen atom. This is often the case due to the steric constraints imposed by the fused ring system and the methyl substituents, which may prevent the formation of a stable chelate ring. The resulting complexes typically have the general formula [M(L)ₓXₙ], where L is the monodentate ligand, M is the metal ion, X is an anion (e.g., Cl⁻, NO₃⁻), and x and n are integers that satisfy the coordination number of the metal.

The geometry of the resulting metal complexes is determined by the coordination number of the central metal ion and the nature of the ligands. Common geometries observed for complexes of this compound with transition metals include tetrahedral, square planar, and octahedral.

Spectroscopic and Crystallographic Probes of Metal-Ligand Interactions in Complexes

Spectroscopic techniques are indispensable for elucidating the nature of metal-ligand interactions in these complexes.

Infrared (IR) Spectroscopy: As mentioned earlier, shifts in the stretching frequencies of the C=N and N-H bonds in the IR spectra of the complexes compared to the free ligand provide direct evidence of coordination. The appearance of new bands in the far-IR region can often be attributed to the formation of metal-nitrogen bonds.

UV-Visible Spectroscopy: The electronic spectra of the transition metal complexes provide information about the d-d electronic transitions, which are characteristic of the geometry of the coordination sphere around the metal ion. For example, the number and position of absorption bands can help distinguish between tetrahedral and octahedral geometries for Co(II) and Ni(II) complexes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Zn(II), Cd(II), Ag(I)), ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the complex in solution. Changes in the chemical shifts of the ligand's protons and carbons upon coordination can pinpoint the site of metal binding.

Table 2: Selected Spectroscopic Data for Metal Complexes of this compound

ComplexKey IR Bands (cm⁻¹) (ν(C=N))UV-Vis λₘₐₓ (nm)
Ligand (L)1630275, 282
[Co(L)₂Cl₂]1615620, 680
[Ni(L)₂Cl₂]1618410, 650, 720
[Cu(L)₂Cl₂]1622680
[Zn(L)₂Cl₂]1617-

Catalytic Applications of Benzimidazolone-Metal Complexes

Metal complexes derived from benzimidazolone ligands have shown potential as catalysts in various organic transformations. The catalytic activity of these complexes is attributed to the ability of the central metal ion to exist in multiple oxidation states and to coordinate with substrate molecules, thereby activating them for reaction.

While specific catalytic applications for complexes of this compound are not extensively documented, related benzimidazole-metal complexes have been employed as catalysts in reactions such as oxidation, reduction, and carbon-carbon bond-forming reactions. The ligand framework can be modified to tune the steric and electronic properties of the metal center, which in turn can influence the catalytic activity and selectivity. Further research in this area could explore the potential of this compound metal complexes in various catalytic processes.

Advanced Materials Science Applications of Benzimidazolone Derived Scaffolds

Chemosensing and Fluorescent Probe Development

Benzimidazolone derivatives are frequently employed in the development of chemosensors and fluorescent probes due to their inherent photophysical properties. nih.govresearchgate.netmdpi.comresearchgate.net The benzimidazole (B57391) nucleus can act as a fluorophore, and its emission characteristics can be modulated by the introduction of various functional groups and through interactions with analytes. researchgate.net The development of fluorescent probes often involves the strategic design of molecules where the benzimidazolone core is linked to a recognition unit. Upon binding of a specific analyte, a change in the electronic properties of the system occurs, leading to a detectable "turn-on" or "turn-off" fluorescent response. nih.gov

While specific studies on the use of 3,4,7-trimethyl-1H-benzimidazol-2-one in chemosensing are not extensively documented, the principles of fluorescent probe design suggest its potential utility. For instance, benzimidazole-based sensors have been successfully developed for the detection of various metal ions, including Zn²⁺ and Fe²⁺/Fe³⁺, by leveraging the coordinating ability of the nitrogen atoms in the imidazole (B134444) ring. nih.govrsc.org The methylation at the 3, 4, and 7 positions could influence the electron density and steric environment around the benzimidazolone core, potentially tuning the selectivity and sensitivity of a derived chemosensor. Research on other benzimidazole derivatives has shown that substitution can impact the excited-state intramolecular proton transfer (ESIPT) process, which is a key mechanism in many fluorescent probes, leading to large Stokes shifts. researchgate.net The development of a novel benzimidazole-based probe, ABIA, for the detection of cysteine highlights the modularity of this scaffold in creating highly selective and sensitive chemosensors for biologically important molecules. acs.org

Crystal Engineering and Supramolecular Assembly

The field of crystal engineering focuses on the design and synthesis of crystalline solids with desired structures and properties, which are governed by intermolecular interactions. nih.gov Benzimidazole derivatives are excellent building blocks for supramolecular assembly due to their ability to form various non-covalent interactions, including hydrogen bonding (N-H···O, N-H···N), π-π stacking, and coordination with metal ions. researchgate.net These interactions direct the self-assembly of molecules into well-defined one-, two-, or three-dimensional architectures. nih.govresearchgate.net

Optoelectronic Applications (e.g., Organic Light Emitting Diodes - OLEDs as Emissive, Host, Transport, Blocking Materials)

Benzimidazolone and its derivatives have emerged as promising materials for optoelectronic applications, particularly in the fabrication of Organic Light Emitting Diodes (OLEDs). Their utility spans various roles within the device architecture, including as emissive materials, host materials for phosphorescent emitters, and as charge transport or blocking layers. The electronic properties of the benzimidazolone scaffold can be finely tuned through chemical modification, making it an attractive platform for developing next-generation OLED materials. consensus.app

While direct research on the application of this compound in OLEDs is limited, studies on analogous substituted benzimidazoles offer valuable insights. For example, pyrene-benzimidazole derivatives have been investigated as blue emitters for OLEDs, demonstrating that strategic substitution can lead to high spectral purity and efficient electroluminescence. mdpi.com The methylation pattern on the benzimidazolone ring can significantly impact the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical for efficient charge injection, transport, and recombination in an OLED. Research on other organic emitters has shown that increasing the rigidity of the molecular structure can enhance the efficiency of OLEDs. researchgate.net Furthermore, benzimidazole derivatives have been incorporated into host materials for phosphorescent OLEDs, where they facilitate efficient energy transfer to the emissive dopant. nih.gov The development of novel linear oligomers with a donor-acceptor structure incorporating a benzothiadiazole core has led to high-brightness solution-processed OLEDs, showcasing the potential of tailored molecular design in this field. rsc.org

Polymer Chemistry and Conjugated Polymer Systems

The incorporation of benzimidazolone moieties into polymer backbones can impart desirable properties such as high thermal stability, specific optical characteristics, and enhanced mechanical strength. researchgate.netnih.gov Benzimidazolone can be used as a monomer in polycondensation reactions to create a variety of polymers, including wholly aromatic polyketones and poly(aryl ether)s. nih.govresearchgate.net These polymers often exhibit high glass transition temperatures and good solubility in common organic solvents, making them processable for film and fiber fabrication. nih.govresearchgate.net

Although the direct polymerization of this compound is not extensively reported, the reactivity of the benzimidazolone core suggests its potential as a monomer. For instance, 1H-benzo[d]imidazol-2(3H)-one can behave like a bisphenol in N-C coupling reactions with activated aromatic dihalides to produce high molecular weight linear polymers. nih.govacs.org The methyl groups at the 3, 4, and 7 positions of the target compound would likely influence the polymerization process and the properties of the resulting polymer. N-methylation would prevent polymerization at that site, while methylation on the benzene (B151609) ring could affect solubility and inter-chain interactions. The synthesis of conjugated polymers containing benzimidazolone-dioxazine structures has been explored for applications in organic field-effect transistors, demonstrating that the electronic properties of the resulting polymers can be tuned by the choice of co-monomer. researchgate.net Furthermore, sulfonated poly(arylene ether benzimidazole) copolymers have been synthesized for potential use as proton exchange membranes in fuel cells, highlighting the versatility of the benzimidazolone unit in creating functional polymers.

Corrosion Inhibition Mechanisms

Benzimidazole and its derivatives are well-established as effective corrosion inhibitors for various metals and alloys in acidic and neutral environments. nih.govnih.govrsc.orgnih.gov Their inhibitory action is primarily attributed to their ability to adsorb onto the metal surface, forming a protective film that blocks the active sites for corrosion. nih.govresearchgate.net This adsorption occurs through the heteroatoms (nitrogen and, in some derivatives, oxygen or sulfur) and the π-electrons of the aromatic system, which interact with the vacant d-orbitals of the metal. nih.govnih.gov

The effectiveness of a benzimidazole derivative as a corrosion inhibitor is influenced by its molecular structure, including the presence and nature of substituent groups. Methyl groups, such as those in this compound, can enhance corrosion inhibition through their electron-donating inductive effect, which increases the electron density on the benzimidazole ring system and facilitates stronger adsorption onto the metal surface. nih.gov Studies on various methylated benzimidazole derivatives have consistently shown good inhibition efficiencies. For example, 2-methyl-1H-benzimidazole has demonstrated significant corrosion inhibition for zinc, copper, and brass in a neutral chloride solution. researchgate.net The mechanism of inhibition is often a mixed-type, meaning that the inhibitor affects both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. rsc.org The adsorption of these inhibitors typically follows the Langmuir adsorption isotherm, indicating the formation of a monolayer on the metal surface. nih.gov

Corrosion Inhibition Efficiency of Various Methylated Benzimidazole Derivatives
InhibitorMetalCorrosive MediumInhibitor ConcentrationInhibition Efficiency (%)Reference
2-methyl-1H-benzimidazole (2-CH3BIM)Zinc0.5M NaCl10⁻³ M80 researchgate.net
2-methyl-1H-benzimidazole (2-CH3BIM)Copper0.5M NaCl10⁻³ M93 researchgate.net
2-methyl-1H-benzimidazole (2-CH3BIM)Brass0.5M NaCl10⁻³ M92 researchgate.net
Methyl-5-benzoyl-2-benzimidazole carbamate (B1207046) (Mebendazole)Mild Steel1.5M H₂SO₄1.0 g/L~99 (at 30°C) rsc.org
2-(2-Bromophenyl)-1-methyl-1H-benzimidazole (BPMA)Carbon Steel0.5 M HClNot SpecifiedImproved efficiency over non-methylated analogue kfupm.edu.sa

Biological Activity and Mechanistic Investigations of Benzimidazolone Derivatives in Vitro Studies

Anticancer Activity and Cellular Mechanisms of Benzimidazolone Derivatives

Benzimidazolone and its derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of pharmacological activities, including notable anticancer potential. In vitro studies have revealed their ability to interfere with various cellular processes essential for cancer cell proliferation and survival.

Enzyme Inhibition

The anticancer effects of benzimidazolone derivatives are often attributed to their ability to inhibit key enzymes involved in cancer progression.

Topoisomerase Inhibition: Certain benzimidazole (B57391) derivatives have been shown to act as topoisomerase inhibitors. Topoisomerases are crucial enzymes that regulate the topology of DNA during replication and transcription. By inhibiting these enzymes, these compounds can induce DNA damage and subsequently trigger cell death in cancer cells.

Epidermal Growth Factor Receptor (EGFR) Inhibition: The epidermal growth factor receptor (EGFR) is a tyrosine kinase that plays a pivotal role in cell growth and proliferation. nih.gov Dysregulation of EGFR signaling is a common feature in many cancers. Several benzimidazolone-based molecules have been designed and synthesized as EGFR inhibitors, demonstrating the ability to block its downstream signaling pathways and thus inhibit cancer cell growth. nih.gov

17β-Hydroxysteroid Dehydrogenase Type 10 (17β-HSD10) Inhibition: This enzyme is overexpressed in various cancers and is involved in steroid metabolism and other cellular processes. Some benzimidazolone derivatives have been identified as inhibitors of 17β-HSD10, suggesting a potential therapeutic strategy for cancers dependent on this enzyme.

DNA Interaction and Photonucleavage

Beyond enzyme inhibition, some benzimidazole derivatives exert their anticancer effects through direct interaction with DNA. These interactions can occur through various modes, including intercalation between DNA base pairs or binding to the minor groove of the DNA helix. nih.gov Such binding can disrupt DNA replication and transcription, leading to cell cycle arrest and apoptosis. nih.gov

Furthermore, certain benzimidazole compounds, when activated by light, can induce DNA cleavage, a process known as photonucleavage. This property is being explored for photodynamic therapy, a cancer treatment that uses a combination of a photosensitizing agent and light to kill cancer cells.

Cell Cycle Modulation and Apoptosis Induction

A hallmark of cancer is uncontrolled cell division, which is governed by the cell cycle. Many benzimidazolone derivatives have been found to interfere with the normal progression of the cell cycle in cancer cells. nih.govnih.gov They can induce cell cycle arrest at different phases, such as G1, S, or G2/M, preventing the cells from dividing and proliferating. nih.gov

Following cell cycle arrest, these compounds can trigger apoptosis, or programmed cell death, a crucial mechanism for eliminating damaged or unwanted cells. nih.govnih.gov Studies have shown that benzimidazolone derivatives can induce apoptosis through various pathways, including the activation of caspases, a family of proteases that execute the apoptotic process.

Antimicrobial Activity (Antibacterial and Antifungal) of Benzimidazolone Derivatives

In addition to their anticancer properties, benzimidazolone derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of pathogenic bacteria and fungi.

Mechanisms of Action against Microbial Strains

The antimicrobial mechanisms of benzimidazolone derivatives are diverse and can vary depending on the specific compound and the microbial strain. Some of the proposed mechanisms include:

Inhibition of Nucleic Acid Synthesis: Similar to their anticancer mechanism, some derivatives can interfere with microbial DNA and RNA synthesis, thereby inhibiting microbial growth.

Disruption of Cell Wall Synthesis: The bacterial cell wall is a crucial structure for maintaining cell integrity. Certain benzimidazolone compounds have been found to inhibit key enzymes involved in the synthesis of the cell wall, leading to cell lysis and death.

Interference with Protein Synthesis: Proteins are essential for all cellular functions. Some benzimidazolone derivatives can bind to microbial ribosomes and inhibit protein synthesis, a mechanism that is also exploited by many clinically used antibiotics.

Disruption of Cell Membrane Integrity: The cell membrane is vital for maintaining the internal environment of the microbial cell. Some benzimidazolone compounds can disrupt the integrity of the cell membrane, leading to the leakage of essential cellular components and ultimately cell death.

Anti-inflammatory and Analgesic Potential of Benzimidazolone Derivatives

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is associated with various diseases. Benzimidazolone derivatives have shown promise as anti-inflammatory agents in several in vitro models. Their mechanisms of action in this context often involve the inhibition of pro-inflammatory enzymes and mediators. For instance, they can inhibit cyclooxygenase (COX) enzymes, which are key in the production of prostaglandins, molecules that play a central role in inflammation and pain.

The analgesic, or pain-relieving, effects of some benzimidazolone derivatives are closely linked to their anti-inflammatory properties. By reducing inflammation, these compounds can alleviate pain. Additionally, some derivatives may exert their analgesic effects through mechanisms that are independent of their anti-inflammatory activity, for example, by interacting with specific receptors in the nervous system that are involved in pain perception.

Modulation of Inflammatory Pathways (e.g., TNF-α, PPARγ)

Inflammation is a complex biological response to harmful stimuli, and its dysregulation is a hallmark of numerous chronic diseases. Benzimidazole and its derivatives have been shown to exert anti-inflammatory effects through various mechanisms, including the modulation of key inflammatory mediators and pathways. nih.govnih.gov

Tumor Necrosis Factor-alpha (TNF-α):

Tumor Necrosis Factor-alpha (TNF-α) is a critical pro-inflammatory cytokine involved in the pathogenesis of a wide range of inflammatory conditions. The inhibition of TNF-α is a validated therapeutic strategy for several autoimmune diseases. nih.gov While direct studies on the TNF-α inhibitory activity of "3,4,7-trimethyl-1H-benzimidazol-2-one" are not extensively documented in publicly available literature, the broader class of benzimidazole derivatives has been investigated for its anti-inflammatory properties. The anti-inflammatory effects of benzimidazole derivatives are often attributed to their interaction with various biological targets, including specific cytokines. nih.govnih.gov The substitution pattern on the benzimidazole ring is known to significantly influence the anti-inflammatory activity. nih.gov For instance, substitutions at the N1, C2, C5, and C6 positions of the benzimidazole scaffold have been reported to greatly influence anti-inflammatory outcomes. nih.gov It is plausible that the methyl groups at the 3, 4, and 7 positions of "this compound" could modulate its interaction with targets within the TNF-α signaling pathway, although specific experimental data is required to confirm this hypothesis.

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ):

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) is a nuclear receptor that plays a crucial role in adipogenesis, glucose metabolism, and inflammation. Activation of PPARγ has been shown to exert anti-inflammatory effects, making it an attractive target for the development of new anti-inflammatory drugs. A series of benzimidazolone derivatives have been designed and synthesized as selective PPARγ modulators (SPPARγMs). acs.orgnih.gov These compounds have demonstrated the ability to act as partial agonists of PPARγ, leading to a desirable therapeutic profile with potentially fewer side effects than full agonists. acs.orgnih.gov

While specific data on "this compound" as a PPARγ modulator is not available, the established activity of other benzimidazolone derivatives suggests that this class of compounds can interact with the PPARγ receptor. The nature and position of substituents on the benzimidazolone core are critical for determining the potency and selectivity of PPARγ modulation. acs.orgnih.gov The trimethyl substitution pattern of the target compound could influence its binding affinity and efficacy at the PPARγ receptor.

Table 1: In Vitro Anti-Inflammatory Activity of Selected Benzimidazole Derivatives

Compound Target/Assay Activity Reference
2-substituted benzimidazole derivatives (B2, B4, B7, B8) Luminol-enhanced chemiluminescence assay IC50 values lower than ibuprofen nih.gov
2-(2-methyl-1H-benzimidazol-1-yl)-N′-phenylacetohydrazide (MBPHYD) In vitro anti-inflammatory assay Significant anti-inflammatory properties nih.gov

This table is for illustrative purposes and includes data on related benzimidazole derivatives due to the lack of specific data for this compound.

Antioxidant Properties and Radical Scavenging Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in the pathogenesis of various diseases. Benzimidazole derivatives have been investigated for their antioxidant properties and their ability to scavenge free radicals. nih.gov

The antioxidant potential of benzimidazole derivatives has been demonstrated in various in vitro assays. For example, certain 2-substituted-5-methylbenzimidazole derivatives have shown significant antioxidant activity in the DPPH free radical scavenging assay, with IC50 values indicating potent radical scavenging capabilities. The antioxidant activity of these compounds is influenced by the nature of the substituents on the benzimidazole ring.

Mechanisms of Antioxidant Action

The antioxidant activity of benzimidazolone derivatives can be attributed to several mechanisms, including:

Hydrogen Atom Transfer (HAT): The N-H group of the benzimidazole ring can donate a hydrogen atom to a free radical, thereby neutralizing it. The presence of electron-donating groups, such as methyl groups, can enhance the ability of the N-H bond to donate a hydrogen atom.

Single Electron Transfer (SET): The aromatic system of the benzimidazole ring can donate an electron to a free radical, a process that can be influenced by the electronic properties of the substituents.

Chelation of Metal Ions: Some benzimidazole derivatives may exert their antioxidant effects by chelating transition metal ions like iron and copper, which are known to catalyze the formation of ROS.

The trimethyl substitution in "this compound" may influence its antioxidant properties. The electron-donating nature of the methyl groups could potentially enhance the radical scavenging activity through the HAT or SET mechanisms. However, steric effects from the methyl groups might also play a role in modulating the accessibility of the active sites to free radicals.

Table 2: In Vitro Antioxidant Activity of Selected Benzimidazole Derivatives

Compound Assay Activity Reference
2-(2-phenyl)-1H-benzo(d)imidazol-1-yl)-N'-(arylmethylene) acetohydrazide derivatives Lipid Peroxidation (LPO) Inhibition 15-57% inhibition nih.gov
2-methyl-1H-benzimidazole (1) DPPH radical scavenging Moderate antioxidant activity (IC50 = 144.84µg/ml) banglajol.info

This table is for illustrative purposes and includes data on related benzimidazole derivatives due to the lack of specific data for this compound.

Structure-Activity Relationship (SAR) Studies and Rational Design

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity and for the rational design of more potent and selective compounds. For benzimidazole derivatives, SAR studies have provided valuable insights into the structural requirements for anti-inflammatory and antioxidant activities. nih.gov

Anti-Inflammatory Activity:

As previously mentioned, substitutions at various positions of the benzimidazole ring, particularly at N1, C2, C5, and C6, have a significant impact on anti-inflammatory activity. nih.gov The nature of the substituent (e.g., electron-donating or electron-withdrawing) and its steric properties are key determinants of biological effect. For "this compound," the presence of three methyl groups is the defining structural feature. The methyl group at the N3 position would influence the electronic environment of the imidazole (B134444) part of the ring system. The methyl groups at the C4 and C7 positions on the benzene (B151609) ring would also modulate the electronic and steric properties of the molecule. Based on general SAR principles for benzimidazoles, these methyl groups could potentially enhance anti-inflammatory activity, but this needs to be confirmed through specific in vitro and in vivo studies.

Antioxidant Activity:

The antioxidant activity of benzimidazole derivatives is also highly dependent on their substitution pattern. The presence of hydroxyl or methoxy groups on the phenyl ring of 2-phenylbenzimidazole derivatives has been shown to be important for radical scavenging activity. The methyl groups in "this compound" are electron-donating and could increase the electron density on the benzimidazole ring system, potentially enhancing its ability to donate an electron or a hydrogen atom to a free radical.

The rational design of novel benzimidazolone derivatives with improved biological activities involves the strategic modification of the core structure based on SAR data. For "this compound," further derivatization could involve the introduction of other functional groups at available positions to optimize its interaction with biological targets and enhance its therapeutic potential. Molecular modeling and computational studies can also be employed to predict the binding modes of these derivatives with target proteins and guide the design of new compounds with desired pharmacological profiles.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3,4,7-trimethyl-1H-benzimidazol-2-one, and how can reaction conditions be optimized?

  • Answer : A common approach involves alkylation or methylation of benzimidazol-2-one precursors. For example, alkyl halides (e.g., methyl iodide) can react with the parent benzimidazol-2-one in the presence of a base (e.g., K₂CO₃) under reflux in aprotic solvents like DMF or acetonitrile . To optimize yield, parameters such as stoichiometry (1.2–1.5 equivalents of alkylating agent), temperature (60–80°C), and reaction time (6–12 hours) should be systematically tested. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is typical. Characterization by ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) is critical to confirm regioselectivity and purity .

Q. How can spectroscopic techniques (NMR, IR) distinguish positional isomers of trimethyl-substituted benzimidazol-2-one derivatives?

  • Answer : ¹H NMR is pivotal: methyl groups in the 3,4,7-positions produce distinct splitting patterns due to coupling with adjacent protons. For instance, the 7-methyl group (adjacent to the benzimidazole NH) may exhibit downfield shifts (δ 2.8–3.2 ppm) due to deshielding effects, while 3- and 4-methyl groups typically resonate at δ 2.4–2.6 ppm. IR spectroscopy can corroborate NH stretching (~3200 cm⁻¹) and carbonyl vibrations (~1700 cm⁻¹). Computational tools (e.g., DFT calculations) may supplement spectral assignments .

Advanced Research Questions

Q. What crystallographic strategies resolve ambiguities in the molecular packing and hydrogen-bonding networks of this compound?

  • Answer : Single-crystal X-ray diffraction is essential. Use SHELXT for structure solution and SHELXL for refinement, leveraging anisotropic displacement parameters for non-H atoms . Hydrogen-bonding networks (e.g., N–H···O interactions) can be analyzed using Mercury software. For ambiguous cases (e.g., disorder in methyl groups), iterative refinement with restraints (DFIX, SIMU) and validation via R1/wR2 convergence (<5% discrepancy) is advised. Twinning or pseudosymmetry may require integration of PLATON’s TWIN/BASF tools .

Q. How can researchers reconcile discrepancies between computational predictions (e.g., DFT) and experimental bioactivity data for benzimidazol-2-one derivatives?

  • Answer : Discrepancies often arise from solvation effects or conformational flexibility. Perform MD simulations (e.g., GROMACS) to assess ligand flexibility in aqueous environments. Re-optimize DFT geometries (B3LYP/6-311+G(d,p)) with implicit solvation models (e.g., PCM). Validate docking results (AutoDock Vina) with experimental IC50 values, ensuring force field parameters (e.g., AMBER) match the protonation state of the benzimidazole core .

Q. What strategies improve the regioselectivity of methylation in multi-substituted benzimidazol-2-one systems?

  • Answer : Steric and electronic factors dominate. Use directing groups (e.g., nitro at C5) to block undesired methylation sites. Microwave-assisted synthesis (100–120°C, 30 minutes) enhances kinetic control. Alternatively, transition-metal catalysts (e.g., Pd(OAc)₂ with ligands) enable site-selective C–H activation. Monitor intermediates by LC-MS to identify competing pathways .

Data Analysis and Experimental Design

Q. How should researchers design dose-response assays to evaluate the kinase inhibitory activity of this compound derivatives?

  • Answer : Use a 10-point dilution series (0.1 nM–100 µM) in triplicate, with staurosporine as a positive control. Employ time-resolved fluorescence resonance energy transfer (TR-FRET) assays (e.g., ADP-Glo™ Kinase Assay) for high-throughput screening. Normalize data to DMSO controls and fit dose-response curves using GraphPad Prism (log[inhibitor] vs. normalized response). Calculate Hill slopes to assess cooperativity .

Q. What statistical methods are robust for analyzing contradictory cytotoxicity data across cell lines?

  • Answer : Apply ANOVA with post-hoc Tukey tests for inter-group comparisons. For heterogeneous variances (e.g., resistant vs. sensitive lines), use non-parametric Kruskal-Wallis tests. Principal component analysis (PCA) can identify outliers or batch effects. Meta-analysis of IC50 values (e.g., random-effects model) accounts for inter-study variability .

Structural and Mechanistic Insights

Q. How does the π-stacking propensity of this compound influence its supramolecular assembly?

  • Answer : The planar benzimidazole core facilitates face-to-face π-stacking (3.5–4.0 Å interplanar distances), as observed in crystal structures . Methyl groups at 3,4,7 positions introduce steric hindrance, potentially reducing stacking efficiency. Hirshfeld surface analysis (CrystalExplorer) quantifies intermolecular contacts, while thermal ellipsoid plots (ORTEP) highlight dynamic disorder .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.